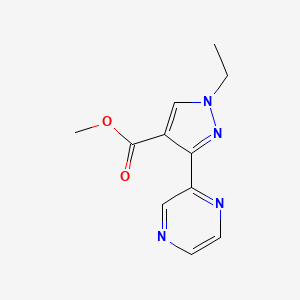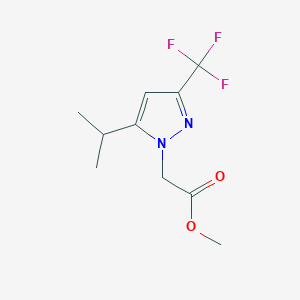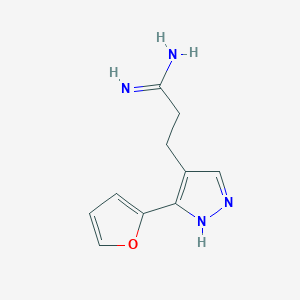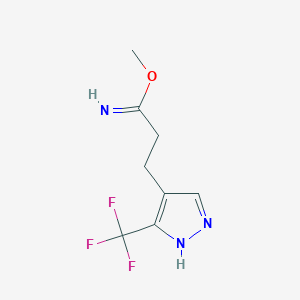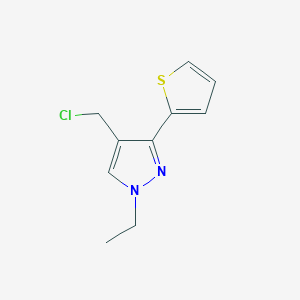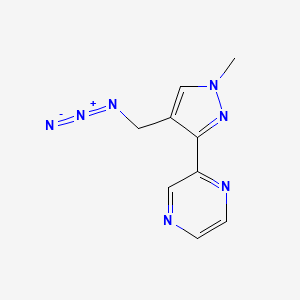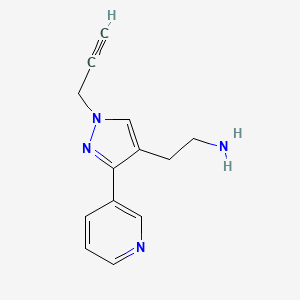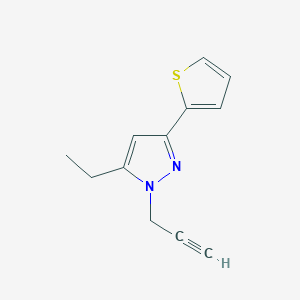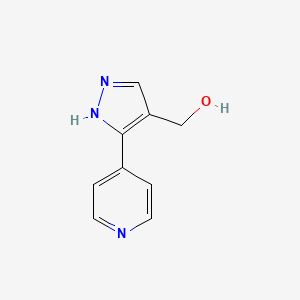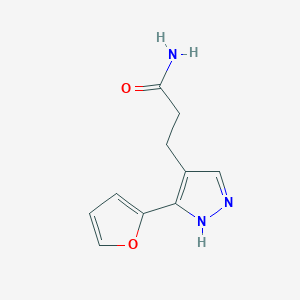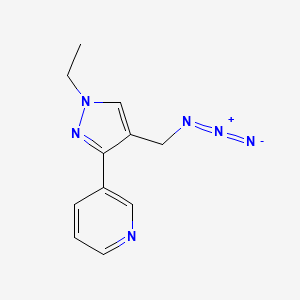![molecular formula C12H22N4O B1491044 (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2097996-72-8](/img/structure/B1491044.png)
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
Overview
Description
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features an azidoethyl group and a hydroxymethyl group attached to a spirocyclic azaspirodecane core. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced into the molecule. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like DMSO.
Major Products
The major products formed from these reactions include amines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Similar Compounds
- **(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- Fluoroalkyl-azabenzimidazoles
Uniqueness
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability, such as in bioconjugation and material science.
Properties
IUPAC Name |
[2-(2-azidoethyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c13-15-14-6-7-16-8-11(9-17)12(10-16)4-2-1-3-5-12/h11,17H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVUBABAJELTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


